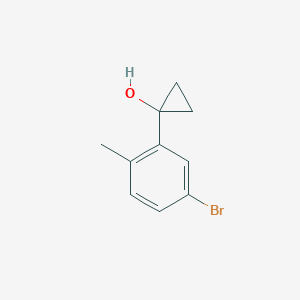
1-(5-Bromo-2-methylphenyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-methylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H11BrO It is a cyclopropane derivative, where a bromine atom is attached to the phenyl ring, and a hydroxyl group is attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methylphenyl)cyclopropan-1-ol can be achieved through several methodsThe reaction typically uses bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2-methylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methylphenylcyclopropanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium nitrite (NaNO2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-(5-Bromo-2-methylphenyl)cyclopropanone.
Reduction: Formation of 2-methylphenylcyclopropanol.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-methylphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-methylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to various biological molecules. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-2-methylphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol: Differing in the substitution pattern on the phenyl ring, which affects its chemical and biological properties.
1-(4-Bromo-2-methylphenyl)cyclopropan-1-ol: Similar structure but with the bromine atom at a different position, leading to variations in reactivity and applications.
Eigenschaften
Molekularformel |
C10H11BrO |
|---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
1-(5-bromo-2-methylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11BrO/c1-7-2-3-8(11)6-9(7)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
InChI-Schlüssel |
NMPLVQZXOFYTBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Br)C2(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-3-chloro-2-hydroxypropyl]benzamide](/img/structure/B15321174.png)
![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)

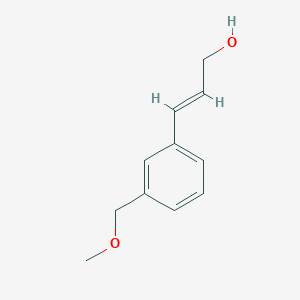
![rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B15321204.png)
![(E)-3-(Benzo[b]thiophen-3-yl)acrylaldehyde](/img/structure/B15321208.png)
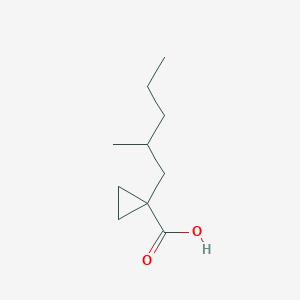
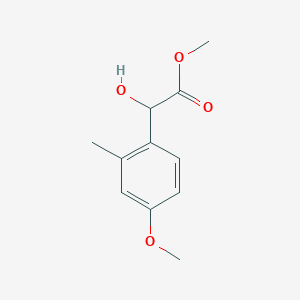
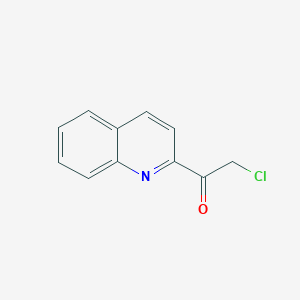
![4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15321243.png)
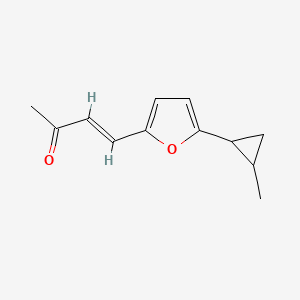
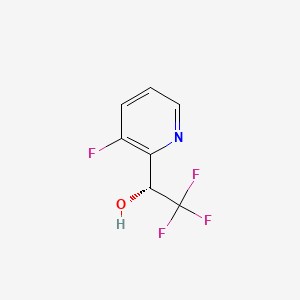
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol hydrochloride](/img/structure/B15321269.png)
![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15321273.png)
